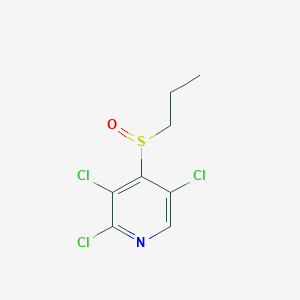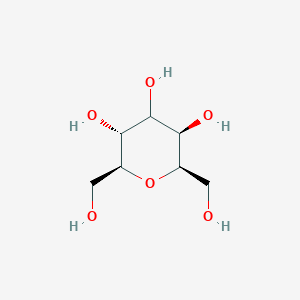
2,6-Anhydro-L-glycero-L-galacto-heptitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Anhydro-L-glycero-L-galacto-heptitol, commonly known as tagatose, is a naturally occurring monosaccharide that is structurally similar to fructose. It is commonly used as a low-calorie sweetener and has been found to have potential applications in various scientific research fields.
Mécanisme D'action
Tagatose is structurally similar to fructose and is metabolized in a similar manner. It is absorbed in the small intestine and transported to the liver, where it is converted to glucose. Unlike fructose, however, tagatose is not metabolized in adipose tissue and does not contribute to the development of insulin resistance. This makes it a potential alternative to traditional sweeteners for individuals with diabetes or obesity.
Effets Biochimiques Et Physiologiques
Tagatose has been found to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve gut microbiota composition. Additionally, tagatose has been found to have a low glycemic index, meaning it does not cause a rapid increase in blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
Tagatose has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other sweeteners. Additionally, it has a low toxicity and is generally considered safe for consumption. However, tagatose has some limitations for lab experiments. It is not as sweet as other sweeteners, and its solubility in water is relatively low, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on tagatose. One potential area of study is its use as a prebiotic and its potential effects on gut microbiota. Additionally, tagatose could be studied further for its potential use as a treatment for diabetes and obesity. Finally, more research could be done on the antimicrobial properties of tagatose and its potential use as a food preservative.
Conclusion:
In conclusion, tagatose is a naturally occurring monosaccharide that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tagatose could have significant implications for medicine, biochemistry, and food science.
Méthodes De Synthèse
Tagatose can be synthesized from lactose through a series of chemical reactions, including isomerization, epimerization, and dehydration. The process involves the use of enzymes and chemicals such as alkaline phosphatase, galactose isomerase, and calcium hydroxide. The resulting tagatose is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Tagatose has been found to have potential applications in various scientific research fields, including medicine, biochemistry, and food science. It has been studied for its potential use as a prebiotic, anti-inflammatory agent, and as a treatment for diabetes and obesity. Additionally, tagatose has been found to have antimicrobial properties and has been studied for its potential use as a food preservative.
Propriétés
Numéro CAS |
13964-15-3 |
|---|---|
Nom du produit |
2,6-Anhydro-L-glycero-L-galacto-heptitol |
Formule moléculaire |
C7H14O6 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(2S,3R,5R,6R)-2,6-bis(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c8-1-3-5(10)7(12)6(11)4(2-9)13-3/h3-12H,1-2H2/t3-,4+,5-,6-,7?/m0/s1 |
Clé InChI |
UBWUHZBLCOLWME-QDLFHSFASA-N |
SMILES isomérique |
C([C@@H]1[C@@H](C([C@H]([C@@H](O1)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
L-glycero-L-galacto-Heptitol, 2,6-anhydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
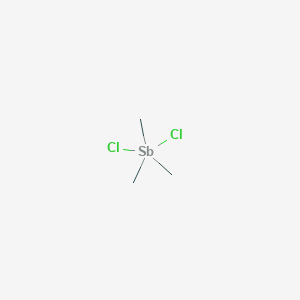
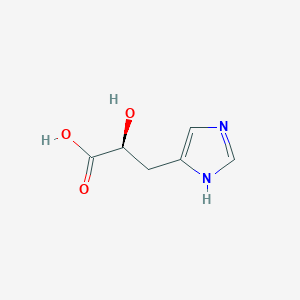
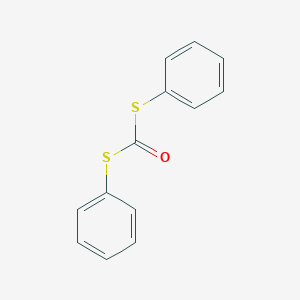
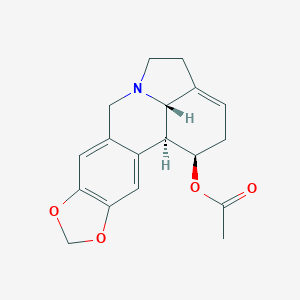
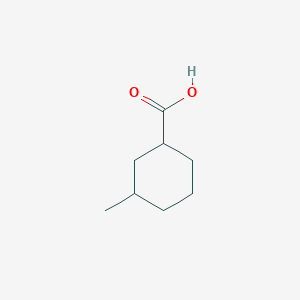

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)


![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
